Glucokinase Activation Potency: EC50 Comparison Against the Reference Activator GKA50
In a recombinant human liver glucokinase 2 (GCK) assay measuring NADH production reduction via G6PDH-coupled detection at 5 mM glucose, 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone exhibited an EC50 of 930 nM [1]. By comparison, the widely used reference GK activator GKA50 (CAS 851884-87-2) achieves an EC50 of 33 nM under comparable conditions (5 mM glucose, recombinant human GK) . This represents an approximately 28-fold difference in potency. The 930 nM EC50 places the target compound in a moderate-potency tier suitable for applications where supra-physiological GK activation is undesirable—such as studying partial activation mechanisms or evaluating liver-selectivity hypotheses where excessive pancreatic GK stimulation would confound results.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM (recombinant human liver glucokinase 2) |
| Comparator Or Baseline | GKA50: EC50 = 33 nM (recombinant human GK, 5 mM glucose) |
| Quantified Difference | Approximately 28-fold lower potency (930 nM vs. 33 nM) |
| Conditions | Recombinant human liver glucokinase 2; 5 mM glucose; G6PDH-coupled NADH detection assay; data from independent studies |
Why This Matters
This quantitative differentiation defines the compound's utility for partial-activation or liver-selectivity studies where the high-potency reference activator GKA50 would produce non-physiological maximal activation and confound mechanistic interpretation.
- [1] BindingDB. Affinity Data: EC50 = 930 nM. Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. BindingDB PrimarySearch_ki. View Source
